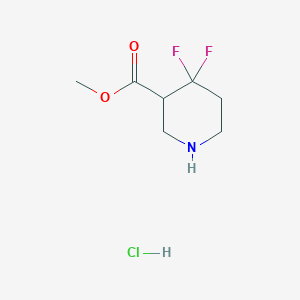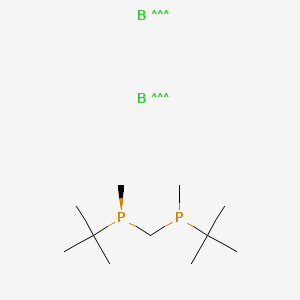
CID 122361027
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 122361027 is a unique chemical identifier (CID) assigned to a compound known as N-methyl-D-aspartic acid (NMDA). NMDA is a derivative of the amino acid aspartic acid and is a major excitatory neurotransmitter in the central nervous system. NMDA plays an important role in the formation of long-term memory, synaptic plasticity, and learning. It is a key component in the process of synaptic transmission, where it acts as a ligand-gated ion channel. NMDA-receptor activation is linked to the release of glutamate, an important neurotransmitter in the brain.
科学的研究の応用
1. Advances in Protein Function Control
CID has been pivotal in advancing the control of protein function within cells. The development of orthogonal and reversible CID systems has enabled control over protein function with remarkable precision and spatiotemporal resolution. This is particularly significant in the study of signal transductions and protein trafficking (Voss, Klewer, & Wu, 2015).
2. Gene Regulation and Editing
CID is instrumental in gene regulation for biomedical research. The development of proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms has allowed for inducible gene regulation and editing. This includes applications such as transient genome manipulation and in vivo gene activation, expanding the possibilities in genetic research (Ma et al., 2023).
3. Insights into Developmental Science
In developmental science, CID has been used to examine the alignment of research goals with research designs, providing insights into the methodological challenges of studying child and adolescent development. This involves evaluating developmental research to optimize the match between research objectives and methods (Hamaker, Mulder, & van IJzendoorn, 2020).
4. Resolving Complex Biological Questions
CID techniques have resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. The application of CID in these areas helps explain the diversity of responses generated by a limited pool of signaling molecules (DeRose, Miyamoto, & Inoue, 2013).
5. Agricultural Applications in Crop Science
In crop science, CID (carbon isotope discrimination) has been used as a criterion for improving water use efficiency and productivity in barley. This approach has shown significant potential for selecting high-efficiency genotypes in various environmental conditions (Anyia et al., 2007).
6. Applications in Immunodeficiency Research
CID has been used to study combined immunodeficiency (CID) and its association with allergies and autoimmune disorders. This research is crucial in understanding the genetic factors contributing to these conditions and in developing targeted therapies (Dadi et al., 2017).
特性
InChI |
InChI=1S/C11H26P2.2B/c1-10(2,3)12(7)9-13(8)11(4,5)6;;/h9H2,1-8H3;;/t12-,13?;;/m0../s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFVCSQQDAGRIB-IYPRWPFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[B].CC(C)(C)P(C)CP(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B].[B].CC(C)(C)[P@@](C)CP(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26B2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 122361027 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


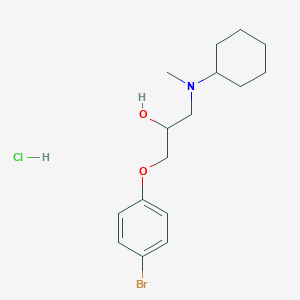
![4-(methylsulfanyl)-6-({5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}methyl)pyrimidine](/img/structure/B2404323.png)
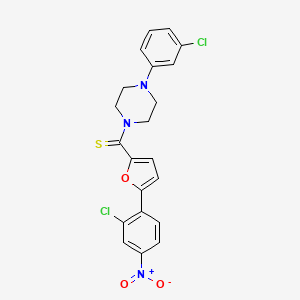
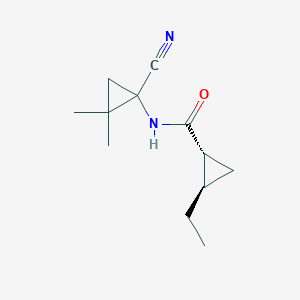
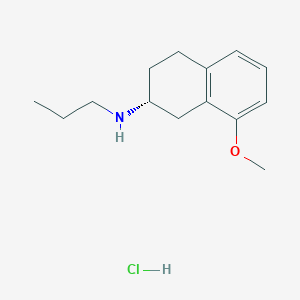

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2404333.png)

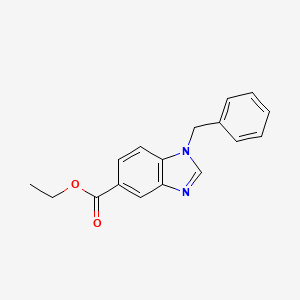
![6-(4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404339.png)
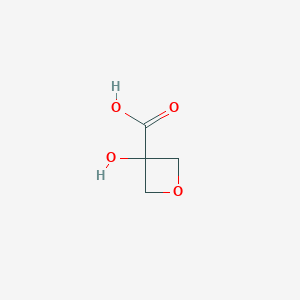
![N-[4-[[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2404342.png)
